6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene is an organic compound with a unique structure that includes a cyclohexa-1,4-diene ring substituted with a hex-5-en-2-yl group and two methoxy groups
Preparation Methods
The synthesis of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be achieved through several synthetic routes. One common method involves the reaction of hex-5-en-2-yl methanesulfonate with a suitable cyclohexa-1,4-diene precursor under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4-diene can be compared with similar compounds such as:
N-hex-5-en-2-ylidenehydroxylamine: This compound has a similar hex-5-en-2-yl group but differs in its functional groups and overall structure.
β’-amino-α,β-unsaturated ketones: These compounds share some structural similarities and are used in similar research applications.
The uniqueness of 6-(Hex-5-en-2-yl)-1,5-dimethoxycyclohexa-1,4
Properties
CAS No. |
77283-86-4 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
6-hex-5-en-2-yl-1,5-dimethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C14H22O2/c1-5-6-8-11(2)14-12(15-3)9-7-10-13(14)16-4/h5,9-11,14H,1,6-8H2,2-4H3 |
InChI Key |
PTDCTTDGGLYOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C1C(=CCC=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.